molecular formula C10H20O2 B2956709 (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol CAS No. 2248216-72-8

(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol

Cat. No.: B2956709
CAS No.: 2248216-72-8
M. Wt: 172.268
InChI Key: VAUXVPIBAHQKBK-VEDVMXKPSA-N
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Description

(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol is an organic compound that belongs to the class of alcohols It features a unique structure with a 4,4-dimethyloxolane ring and a methylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alkanes, alcohol derivatives.

    Substitution: Alkyl halides, other substituted derivatives.

Scientific Research Applications

(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol: shares structural similarities with other oxolane-containing compounds and alcohols.

    (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol: A stereoisomer with different spatial arrangement.

    (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-ethylpropan-1-ol: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R)-3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-8(6-11)4-9-5-10(2,3)7-12-9/h8-9,11H,4-7H2,1-3H3/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUXVPIBAHQKBK-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(CO1)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CC(CO1)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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